Methyl 2,6-dibromo-3-fluorobenzoate

Descripción general

Descripción

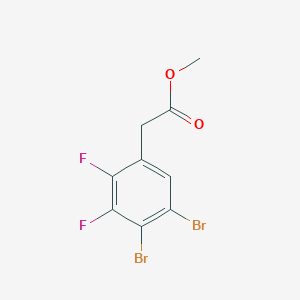

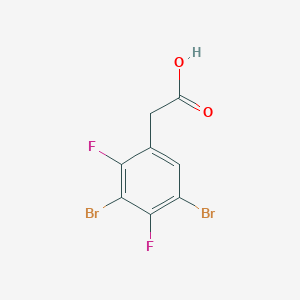

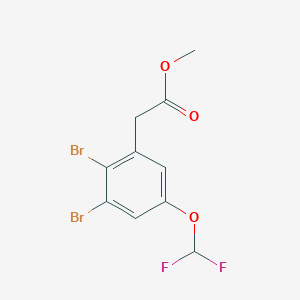

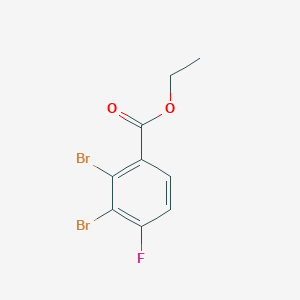

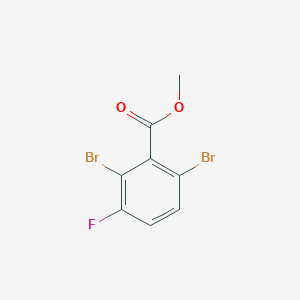

“Methyl 2,6-dibromo-3-fluorobenzoate” is a chemical compound with the CAS Number: 1804417-05-7 . It has a linear formula of C8H5Br2FO2 . The molecular weight of this compound is 311.93 .

Molecular Structure Analysis

The InChI code for “Methyl 2,6-dibromo-3-fluorobenzoate” is 1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“Methyl 2,6-dibromo-3-fluorobenzoate” is a solid compound .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Methyl 2,6-dibromo-3-fluorobenzoate and its derivatives show promise in the field of antimycobacterial research. For example, derivatives like 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide have demonstrated significant inhibitory activity against strains of Mycobacterium tuberculosis, a critical area of study in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

Radiographic Applications

Research has been conducted on fluoro-bromo derivatives of benzoic acid, including compounds similar to methyl 2,6-dibromo-3-fluorobenzoate, for their potential use as radiographic opaques. These compounds have been found to have opaque properties equal to or superior to existing agents in radiography, suggesting potential applications in medical imaging (Sprague et al., 1953).

Synthesis Optimization

Efforts have been made to optimize the synthesis of related compounds, such as Methyl 2-amino-5-fluorobenzoate, using different synthesis methods. This research contributes to the broader field of chemical synthesis and the development of efficient production methods for similar chemical compounds (Yin Jian-zhong, 2010).

Environmental Degradation Studies

Methyl 2,6-dibromo-3-fluorobenzoate's derivatives have been used in studies to understand the environmental degradation of aromatic compounds. For instance, fluorinated compounds have been used to trace the methanogenic degradation pathways of aromatic compounds in environmental samples (Londry & Fedorak, 1993).

Agricultural Applications

Compounds similar to methyl 2,6-dibromo-3-fluorobenzoate have been studied for their potential applications in agriculture, particularly in relation to the development of antiviral agents against plant viruses (Xie et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2,6-dibromo-3-fluorobenzoate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of Methyl 2,6-dibromo-3-fluorobenzoate involves its interaction with its targets in the SM coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Methyl 2,6-dibromo-3-fluorobenzoate are primarily related to the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the stability of the organoboron reagents and the conditions of the reaction environment .

Result of Action

The molecular and cellular effects of Methyl 2,6-dibromo-3-fluorobenzoate’s action are primarily observed in the formation of new carbon–carbon bonds through the SM coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry .

Propiedades

IUPAC Name |

methyl 2,6-dibromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEPJPWSVYPDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dibromo-3-fluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.